molecular formula C19H27Cl2N3O3S B12499273 N-{2-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-2-oxoethyl}-N-(2,3-dichlorophenyl)methanesulfonamide (non-preferred name)

N-{2-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-2-oxoethyl}-N-(2,3-dichlorophenyl)methanesulfonamide (non-preferred name)

Cat. No.: B12499273
M. Wt: 448.4 g/mol
InChI Key: LOBUIPQUQNCRCA-UHFFFAOYSA-N
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Description

N-{2-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-2-oxoethyl}-N-(2,3-dichlorophenyl)methanesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butylcyclohexylidene group, a hydrazinyl moiety, and a dichlorophenyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-2-oxoethyl}-N-(2,3-dichlorophenyl)methanesulfonamide typically involves multiple steps. One common method includes the reaction of 4-tert-butylcyclohexanone with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 2,3-dichlorobenzoyl chloride in the presence of a base to yield the final product. The reaction conditions often involve solvents like ethanol or methanol and may require heating to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-2-oxoethyl}-N-(2,3-dichlorophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

N-{2-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-2-oxoethyl}-N-(2,3-dichlorophenyl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-2-oxoethyl}-N-(2,3-dichlorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The hydrazinyl moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The dichlorophenyl group may enhance the compound’s binding affinity to hydrophobic pockets in target molecules, thereby increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

  • **N-{2-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-2-oxoethyl}-N-phenylmethanesulfonamide
  • **N-{2-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-2-oxoethyl}-N-(2,4-dichlorophenyl)methanesulfonamide

Uniqueness

N-{2-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-2-oxoethyl}-N-(2,3-dichlorophenyl)methanesulfonamide is unique due to the presence of the 2,3-dichlorophenyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to differences in molecular interactions and binding affinities with target molecules .

Properties

Molecular Formula

C19H27Cl2N3O3S

Molecular Weight

448.4 g/mol

IUPAC Name

N-[(4-tert-butylcyclohexylidene)amino]-2-(2,3-dichloro-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C19H27Cl2N3O3S/c1-19(2,3)13-8-10-14(11-9-13)22-23-17(25)12-24(28(4,26)27)16-7-5-6-15(20)18(16)21/h5-7,13H,8-12H2,1-4H3,(H,23,25)

InChI Key

LOBUIPQUQNCRCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(=NNC(=O)CN(C2=C(C(=CC=C2)Cl)Cl)S(=O)(=O)C)CC1

Origin of Product

United States

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